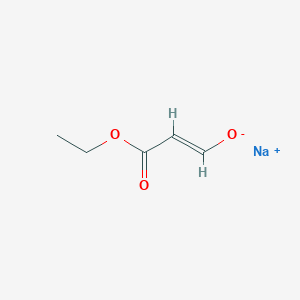
Ethyl glucoside
描述
Ethyl glucoside is a chemical compound formed by the reaction of glucose and ethanol. It is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group (ethyl group) through a glycosidic bond. This compound is commonly found in sake, a Japanese rice wine, and has applications in various industries, including cosmetics, food, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl glucoside can be synthesized through the condensation reaction of glucose and ethanol. The reaction typically involves heating glucose in the presence of ethanol and an acid catalyst, such as sulfuric acid, to facilitate the formation of the glycosidic bond . The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced using enzymatic synthesis methods. Enzymes such as α-glucosidase are used to catalyze the transglycosylation reaction between glucose and ethanol. This method is preferred due to its higher specificity and environmentally friendly nature compared to chemical synthesis .
化学反应分析
Types of Reactions: Ethyl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl glucuronic acid.
Reduction: It can be reduced to form ethyl glucitol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl glucuronic acid.
Reduction: Ethyl glucitol.
Substitution: Various substituted glucosides depending on the nucleophile used
科学研究应用
Ethyl glucoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex glycosides and as a model compound for studying glycosidic bond formation.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its skin moisturizing and anti-aging properties.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals due to its stability and non-toxic nature
作用机制
Ethyl glucoside exerts its effects through various molecular pathways:
Skin Moisturizing: It enhances the proliferation of dermal fibroblasts and increases collagen production, leading to improved skin hydration and elasticity.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting skin health.
相似化合物的比较
Ethyl glucoside is unique compared to other similar compounds due to its specific glycosidic bond and functional properties. Similar compounds include:
Mthis compound: Formed by the reaction of glucose and methanol. It has similar properties but different solubility and reactivity.
Propyl glucoside: Formed by the reaction of glucose and propanol. It has different applications in the food and cosmetic industries.
Butyl glucoside: Formed by the reaction of glucose and butanol.
This compound stands out due to its optimal balance of solubility, stability, and biological activity, making it a versatile compound in various applications.
属性
IUPAC Name |
2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30285-48-4 | |
| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid monohydrochloride](/img/structure/B7823791.png)





![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)
![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)

![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)



